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Compound of Interest

Compound Name: Racivir

Cat. No.: B120467

Disclaimer: Publicly available, detailed preclinical toxicology and safety data specifically for
Racivir (the (-)-enantiomer of emtricitabine) is limited. Racivir is an experimental nucleoside
reverse transcriptase inhibitor (NRTI).[1] This guide summarizes the comprehensive preclinical
toxicology and safety profile of its widely-used enantiomer, emtricitabine (FTC), as a surrogate
to provide insights into the potential safety profile of Racivir. This information is intended for
researchers, scientists, and drug development professionals.

Executive Summary

Emtricitabine, the enantiomer of Racivir, has undergone extensive preclinical safety evaluation
in various animal models. The data from these studies indicate a favorable safety profile with
no significant findings in terms of carcinogenicity, genotoxicity, or reproductive and
developmental toxicity at exposures significantly higher than those observed in humans at the
therapeutic dose. This document provides a detailed overview of these preclinical studies,
including experimental designs, key findings, and quantitative data, to serve as a
comprehensive resource for drug development professionals.

General Toxicology

Comprehensive general toxicology studies are foundational in establishing the safety profile of
a new chemical entity. While specific single-dose and repeat-dose toxicity study data for
Racivir or emtricitabine were not found in the public domain, it is standard practice for these
studies to be conducted in both a rodent and a non-rodent species to support clinical
development. These studies are designed to identify potential target organs of toxicity,
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determine a No-Observed-Adverse-Effect Level (NOAEL), and inform dose selection for longer-
term studies and human clinical trials.

Genetic Toxicology

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of
emtricitabine. The collective evidence from these studies indicates that emtricitabine is not
mutagenic or clastogenic.[2]

Experimental Protocols

o Bacterial Reverse Mutation Assay (Ames Test): This in vitro assay evaluates the potential of
a substance to induce mutations in several strains of Salmonella typhimurium and
Escherichia coli.

 In Vitro Mammalian Cell Gene Mutation Assay: This assay is typically performed using
mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells to assess the
potential for gene mutations.

 In Vivo Micronucleus Assay: This in vivo test in mice evaluates the potential of a substance
to cause chromosomal damage by measuring the formation of micronuclei in polychromatic
erythrocytes in the bone marrow.

 In Vivo Alkaline Comet Assay: This assay is used to detect DNA strand breaks in individual
cells from animal tissues following in vivo exposure.

: icitv Findinas

Assay Type System Result

Bacterial Reverse Mutation In vitro Negative

Mammalian Cell Gene

) In vitro Negative
Mutation
In Vivo Micronucleus B6C3F1 Mice Negative
In Vivo Alkaline Comet B6C3F1 Mice Negative
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Data sourced from publicly available summaries of emtricitabine's preclinical data.[2][3]

Carcinogenicity

Long-term carcinogenicity studies of emtricitabine were conducted in mice and rats to evaluate
its potential to cause cancer. These studies found no evidence of drug-related increases in
tumor incidence.[2][4]

Experimental Protocols

¢ Mouse Carcinogenicity Study: Emtricitabine was administered orally to mice for a significant
portion of their lifespan (typically 2 years). A control group and multiple dose groups were
included. The study evaluated mortality, clinical signs, body weight, food consumption, and
histopathological changes in a comprehensive set of tissues.

o Rat Carcinogenicity Study: A similar long-term oral carcinogenicity study was conducted in
rats, following a comparable study design and evaluation parameters as the mouse study.

: ¢ Carci icitv Findinas

Human
Doses Systemic . .
) . . Carcinogenic
Species Duration Administered Exposure .
. Potential
(mglkgl/day) Multiple (at

highest dose)

No drug-related

. increases in
Mice Long-term Up to 750 26x o
tumor incidence
were found.[4]
No drug-related
increases in
Rats Long-term Up to 600 31x

tumor incidence

were found.[4]

Data based on the therapeutic dose of 200 mg/day for emtricitabine.[4]
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Reproductive and Developmental Toxicology

A series of studies in mice and rabbits were performed to assess the potential effects of
emtricitabine on fertility, embryonic and fetal development, and pre- and post-natal
development. The results of these studies demonstrated a favorable reproductive safety profile
for emtricitabine.[5]

Experimental Protocols

 Fertility and Early Embryonic Development Study (Mouse): Male and female mice were
administered emtricitabine prior to and during mating, and females were dosed through early
gestation. Endpoints evaluated included effects on mating performance, fertility, and early
embryonic development.

o Embryo-Fetal Development Studies (Mouse and Rabbit): Pregnant animals were
administered emtricitabine during the period of major organogenesis. The studies assessed
maternal toxicity and effects on fetal viability, growth, and the incidence of external, visceral,
and skeletal malformations.

e Pre- and Post-Natal Development Study (Mouse): Pregnant mice were dosed with
emtricitabine from implantation through lactation. This study evaluated effects on the dams
and the growth, development, and reproductive performance of their offspring (F1
generation).

Summary of Reproductive and Developmental
Toxicology Findings
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. Human
. Highest Dose o
Study Type Species Exposure Key Findings
(mglkglday) .
Multiple (AUC)
No effects on
Fertility and Early fertility, sperm
Embryonic Mouse 1000 ~60x count, or early
Development embryonic
development.[5]
No increased
Embryo-Fetal incidence of
Mouse 1000 ~60x )
Development malformations.[4]
[5]
No increased
Embryo-Fetal ) incidence of
Rabbit 1000 ~120x _
Development malformations.[4]
[5]
The development
Pre- and Post- -
and fertility of the
Natal Mouse 1000 ~60x

Development

F1 progeny were
unaffected.[5]

Exposure multiples are based on the human area under the curve (AUC) at the recommended

daily dose of 200 mg for emtricitabine.[4][5]

Visualizations
Mechanism of Action of Nucleoside Reverse
Transcriptase Inhibitors (NRTISs)
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Caption: Mechanism of action for NRTIs like Racivir.

General Workflow for a Preclinical Toxicology Study
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Caption: A typical workflow for preclinical toxicology studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

